3-(2-Methyl-5-nitrophenoxy)pyridine
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(2-methyl-5-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-4-5-10(14(15)16)7-12(9)17-11-3-2-6-13-8-11/h2-8H,1H3 |
InChI Key |
OARIZQFUPOGMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methoxy-4-methyl-5-nitropyridine (7c) and 2-Methoxy-4-methyl-3-nitropyridine (7d)
- Structure: Both compounds (7c and 7d) are nitro-substituted pyridines with methoxy and methyl groups. Unlike 3-(2-Methyl-5-nitrophenoxy)pyridine, these analogs have a methoxy group directly attached to the pyridine ring instead of a phenoxy substituent .
- Synthesis: Prepared via nucleophilic aromatic substitution with yields of 95% (7c) and 80% (7d), indicating high synthetic efficiency. The target compound may require similar methodologies, substituting methoxide with a phenoxide nucleophile .
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
- Structure : These LSD1 inhibitors feature a pyridine ring linked to a piperidine moiety via an oxygen atom. While lacking nitro or phenyl groups, their substitution at the 3-position highlights the importance of the pyridine core in enzyme inhibition .
- Activity: Demonstrated potent LSD1 inhibition (Ki = 29 nM) and >160-fold selectivity over monoamine oxidases (MAO-A/B).
Enzyme Inhibition Profiles
- LSD1 Inhibitors : The 3-(Piperidin-4-ylmethoxy)pyridine series (e.g., compound 17) showed competitive inhibition of LSD1 with Ki values <50 nM. Molecular docking studies revealed interactions between the pyridine ring, hydrophobic substituents, and the enzyme’s active site .
- Hypothetical Activity of this compound: The nitro group may enhance binding to enzymes reliant on aromatic stacking or charge-transfer interactions. However, the phenoxy group’s bulk could reduce penetration into cellular targets compared to smaller analogs like 7c/7d .
Cytotoxicity and Selectivity
- Cancer Cell Lines: Pyridine derivatives in the evidence (e.g., LSD1 inhibitors) exhibited EC50 values as low as 280 nM against leukemia cells, with minimal toxicity to normal cells.
Physicochemical Properties
- LogP and Solubility: The phenoxy group increases hydrophobicity (predicted LogP ~2.5–3.5) compared to methoxy-substituted analogs (LogP ~1.5–2.0). This could reduce aqueous solubility but improve membrane permeability .
- Nitro Group Effects : The electron-withdrawing nitro group may stabilize the pyridine ring, influencing reactivity in synthetic pathways or metabolic oxidation .
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 3-(2-Methyl-5-nitrophenoxy)pyridine?
The compound features a pyridine ring substituted at the 3-position with a phenoxy group containing a methyl (-CH₃) and nitro (-NO₂) moiety at the 2- and 5-positions, respectively. Key characterization techniques include:
- NMR spectroscopy : To resolve aromatic proton environments and confirm substitution patterns (e.g., splitting patterns for nitro and methyl groups).
- Mass spectrometry : For molecular weight validation (expected m/z ~244 g/mol based on analogous nitro-pyridines) .
- X-ray crystallography : To resolve steric effects caused by the nitro group’s electron-withdrawing properties and methyl group orientation .
Q. What synthetic routes are recommended for preparing this compound?
A two-step methodology is commonly employed:
Nitro-functionalization : Nitration of 2-methylphenol using HNO₃/H₂SO₄ to yield 2-methyl-5-nitrophenol.
Nucleophilic aromatic substitution (SNAr) : Reaction of the nitrophenol with 3-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Critical parameters : Temperature control to avoid byproducts (e.g., over-nitration) and use of anhydrous solvents to enhance SNAr efficiency.
Q. How should this compound be stored to maintain stability?
- Storage conditions : Protect from light in inert atmospheres (argon/nitrogen) at 2–8°C to prevent nitro group degradation or hydrolysis .
- Handling : Use glass vials with PTFE-lined caps to avoid adsorption or contamination.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations can:
- Map electron density distributions to identify reactive sites (e.g., nitro group’s meta-directing effects on pyridine).
- Predict regioselectivity in Suzuki-Miyaura couplings by analyzing boronic acid interactions with the pyridine ring .
Case study : Simulations of analogous nitro-pyridines show reduced activation barriers for couplings at the 4-position due to nitro group polarization .
Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted pyridines?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Mitigation approaches include:
- Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers around the phenoxy group).
- Deuteration experiments : Replace exchangeable protons (e.g., -OH impurities) to simplify aromatic signals .
Example : In 2-methyl-3-nitro-5-(trifluoromethyl)pyridine, solvent-dependent chemical shifts of ~0.3 ppm were observed in DMSO-d₆ vs. CDCl₃ .
Q. What bioactivity assays are suitable for evaluating this compound derivatives?
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli (nitro groups enhance membrane permeability) .
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to screen for interactions with tyrosine kinases, leveraging pyridine’s chelating properties .
Data interpretation : Compare IC₅₀ values with control compounds (e.g., 3-(5-hexynyl)-pyridine derivatives) to assess structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
